7-Methyl-1-undecene
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Overview
Description
7-Methyl-1-undecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms. This compound is also known as 1-Undecene, 7-methyl- and has a molecular weight of 168.3190 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-undecene typically involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation .
Industrial Production Methods: Industrial production of this compound can be achieved through the oligomerization of ethylene followed by selective hydrogenation and isomerization. This method allows for the large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-undecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methylundecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in this compound can be reduced to form 7-methylundecane using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 7-Methylundecanoic acid.
Reduction: 7-Methylundecane.
Substitution: Dibromo derivatives.
Scientific Research Applications
7-Methyl-1-undecene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It is studied for its role in the biosynthesis of medium-chain alkenes in microorganisms such as Pseudomonas.
Medicine: Research is ongoing to explore its potential as a biofuel and its effects on biological systems.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-undecene involves its interaction with enzymes and other molecular targets. In biological systems, it is converted by enzymes such as nonheme iron oxidases, which catalyze the conversion of medium-chain fatty acids to terminal olefins. This process involves the activation of oxygen and the abstraction of a hydrogen atom from the fatty acid substrate .
Comparison with Similar Compounds
1-Decene: Another alkene with a similar structure but without the methyl group at the seventh position.
1-Dodecene: A longer-chain alkene with similar chemical properties.
7-Methyl-1-dodecene: A homologous compound with an additional carbon atom in the chain.
Uniqueness: 7-Methyl-1-undecene is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the seventh position influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
74630-42-5 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
7-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h4,12H,1,5-11H2,2-3H3 |
InChI Key |
GYQYQZAGFHPROD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCCC=C |
Origin of Product |
United States |
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